
Trifluoroacetamidine
Overview
Description
Trifluoroacetamidine is a nitrogen-containing organic compound with the molecular formula C2H3F3N2. It is the amide derivative of trifluoroacetic acid and is known for its significant applications in various fields, including organic synthesis, pharmaceuticals, and materials science . The compound is characterized by its clear, yellow liquid form and is fully miscible in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoroacetamidine is typically synthesized from trifluoroacetamide. The process involves the dehydration of trifluoroacetamide using polyphosphoric acid as a solvent and phosphorus pentoxide as a dehydrating agent. The reaction produces trifluoroacetonitrile, which is then introduced into a liquid ammonia kettle to yield this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The process is optimized for high yield and purity, with continuous reaction steps and the reutilization of catalysts. The method involves refluxing and water-dividing under the action of a catalyst to collect gaseous trifluoroacetonitrile, which is then reacted with liquid ammonia .
Chemical Reactions Analysis
Types of Reactions: Trifluoroacetamidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Addition Reactions: The compound can undergo addition reactions with electrophiles.
Condensation Reactions: It can form condensation products with carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Addition Reactions: Electrophiles such as aldehydes and ketones are used under mild conditions.
Condensation Reactions: Carbonyl compounds and acidic or basic catalysts are employed.
Major Products:
Substitution Products: Trifluoromethyl-substituted amines.
Addition Products: Trifluoromethyl-substituted alcohols.
Condensation Products: Trifluoromethyl-substituted imines and enamines.
Scientific Research Applications
Intermediate in Organic Chemistry
Trifluoroacetamidine serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the formation of trifluoroacetyl derivatives, which are valuable in pharmaceuticals and agrochemicals. The compound's ability to introduce trifluoromethyl groups can significantly enhance the biological activity and metabolic stability of synthesized molecules.
Case Study: Synthesis of Pyrimidine Derivatives
Research indicates that this compound can be used to synthesize 4-aryl-2-trifluoromethylpyrimidine-5-carboxylates through reactions with methanol, followed by hydrolysis to yield carboxylic acids. This method highlights its role in developing new classes of bioactive compounds .
Reagent for Functionalization
This compound is utilized as a reagent for functionalizing various substrates. Its reactivity allows for the introduction of trifluoromethyl groups into complex molecules, which is crucial for enhancing their pharmacological properties.
Data Table: Functionalization Reactions
Reaction Type | Substrate Type | Product Type |
---|---|---|
Nucleophilic substitution | Aromatic compounds | Trifluoroacetylated products |
Condensation reactions | Aldehydes and ketones | Trifluoroacetamide derivatives |
Coupling reactions | Aryl halides | Trifluoromethylated aryls |
Electrolyte Additive in Batteries
Recent studies have demonstrated that this compound can act as an electrolyte additive in aqueous zinc-ion batteries (AZIBs). Its incorporation leads to improved stability and performance by modifying the solvation structure of zinc ions, thus enhancing ion transport and reducing dendrite formation.
Case Study: Zinc-Ion Batteries
In experiments, zinc//zinc symmetric cells using this compound as an additive exhibited stable performance over 1360 hours at high current densities. This application showcases its potential in energy storage technologies .
Development of Agrochemicals
This compound has been explored as a building block for developing new agrochemicals. Its properties allow for the creation of novel insecticides and herbicides that target specific pests with minimal environmental impact.
Case Study: Insecticide Development
Research has shown that this compound derivatives can be designed to exhibit selective activity against pests while maintaining safety for non-target organisms. This approach aligns with modern agricultural practices aimed at sustainable pest management .
NMR Spectroscopy
This compound is also used as a probe in nuclear magnetic resonance (NMR) spectroscopy to determine membrane potential and assess intracellular environments in biological systems. Its fluorine content provides distinct signals that facilitate detailed analysis.
Data Table: NMR Applications
Application | Technique | Purpose |
---|---|---|
Membrane potential assessment | Fluorine-19 NMR | Determine cellular health |
Intracellular volume measurement | Fluorine-19 NMR | Analyze erythrocyte dynamics |
Mechanism of Action
Trifluoroacetamidine exerts its effects primarily through the inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV). This enzyme plays a crucial role in the regulation of blood sugar levels by breaking down incretin hormones. By inhibiting DPP-IV, this compound prolongs the action of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels . Additionally, the compound’s anti-inflammatory properties may be attributed to its ability to inhibit prostaglandin synthesis .
Comparison with Similar Compounds
Trifluoroacetamide: A precursor in the synthesis of trifluoroacetamidine.
Trifluoroacetonitrile: An intermediate in the production of this compound.
Trifluoroacetimidoyl Halides: Potent trifluoromethyl synthons used in the construction of trifluoromethyl-containing compounds.
Uniqueness: this compound is unique due to its dual role as a protected ammonia equivalent and its ability to inhibit DPP-IV. This dual functionality makes it valuable in both synthetic organic chemistry and medicinal chemistry .
Biological Activity
Trifluoroacetamidine (TFA) is a compound that has garnered attention in various fields of research due to its unique biological properties. This article aims to provide a comprehensive overview of the biological activity associated with TFA, including its antimicrobial, antioxidant, and cytotoxic effects, along with detailed research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoroacetyl group attached to an amine. Its chemical formula is , and it exhibits distinct physical and chemical properties due to the electronegative fluorine atoms, which influence its reactivity and interactions with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of TFA derivatives. For instance, N-benzyl-2,2,2-trifluoroacetamide was evaluated for its antimicrobial activity against various pathogens. The results indicated:
- Antibacterial Activity : Moderate antibacterial effects were observed against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL.
- Antifungal Activity : Significant antifungal activity was noted against several fungal strains, showcasing potential applications in agricultural and pharmaceutical sectors .
Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
---|---|---|---|---|
N-benzyl-2,2,2-trifluoroacetamide | E. coli | 150 | C. albicans | 100 |
N-benzyl-2,2,2-trifluoroacetamide | S. aureus | 100 | A. niger | 80 |
Antioxidant Activity
The antioxidant potential of TFA has been assessed using various in vitro assays. A study demonstrated that TFA exhibited significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The antioxidant capacity was measured using the ABTS assay, yielding a half-maximal inhibitory concentration (IC50) of approximately 40 µg/mL .
Cytotoxicity Studies
Cytotoxic effects of TFA derivatives have been explored in several cancer cell lines. For example:
- N-benzyl-2,2,2-trifluoroacetamide showed promising cytotoxicity against human cancer cell lines such as HeLa and MCF-7.
- The IC50 values were determined to be around 30 µg/mL for HeLa cells and 45 µg/mL for MCF-7 cells, indicating a dose-dependent response .
Molecular Docking Studies
Molecular docking studies have provided insights into the mechanism of action of TFA derivatives. These studies suggest that TFA can interact effectively with specific biological targets involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The binding affinities obtained from these simulations indicate strong interactions with target proteins, which may explain the observed biological activities .
Case Studies
- Agricultural Applications : Research on TFA derivatives as potential agrochemicals has shown their effectiveness in controlling plant pathogens while being less toxic to beneficial microorganisms.
- Pharmaceutical Development : The synthesis of novel TFA derivatives has been pursued to enhance therapeutic efficacy against resistant bacterial strains and specific cancer types.
- Material Science : A study introduced TFA as a multifunctional passivator in photovoltaic materials, improving defect density and overall performance in solar cells .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing trifluoroacetamidine derivatives to ensure high yield and purity?
- Methodological Answer : Synthesis should involve stoichiometric control of this compound precursors (e.g., trifluoroacetic anhydride or derivatives) in anhydrous solvents like tetrahydrofuran (THF). Neutralizing acidic byproducts with triethylamine (Et₃N) and subsequent purification via column chromatography are essential to isolate high-purity products. Monitoring reaction progress using thin-layer chromatography (TLC) ensures completion before workup .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm structural assignments. For example:
- ¹⁹F NMR : A singlet near -75 ppm indicates the trifluoromethyl group.
- ¹H NMR : Coupling patterns of amidine protons (NH₂) should align with expected splitting.
Cross-reference spectral data with authoritative databases like the NIST Chemistry WebBook . IR spectroscopy can further validate functional groups (e.g., C=O stretch near 1700 cm⁻¹).
Q. What factors influence the stability of this compound in aqueous versus non-aqueous solvents?
- Methodological Answer : this compound is prone to hydrolysis in aqueous media due to the electrophilic nature of the amidine group. Stability studies should:
- Use buffered solutions (pH 4–7) to assess degradation kinetics.
- Compare degradation products (e.g., trifluoroacetic acid) via HPLC or LC-MS.
Non-aqueous solvents like THF or dichloromethane enhance stability but require inert atmospheres (e.g., nitrogen) to prevent moisture ingress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields of this compound under varying solvent conditions?
- Methodological Answer : Conduct a systematic reproducibility study:
- Replicate experiments using identical solvents (e.g., THF, DMF) and reagent ratios.
- Control variables like temperature, humidity, and stirring rate.
- Apply statistical tools (e.g., ANOVA) to identify outliers.
Cross-validate results with computational models (e.g., DFT calculations) to explore solvent effects on reaction pathways .
Q. What experimental design principles are critical for studying this compound’s role in catalytic cycles?
- Methodological Answer : Use kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Key steps:
- Substrate Scope : Test this compound with diverse electrophiles (e.g., aryl halides).
- Mechanistic Probes : Introduce radical scavengers or isotopic labeling (e.g., ¹⁵N) to elucidate pathways.
- Catalyst Optimization : Screen palladium/ligand systems (e.g., Pd(PPh₃)₄) to enhance turnover frequency .
Q. How can researchers design experiments to map this compound’s degradation pathways under oxidative stress?
- Methodological Answer : Employ accelerated stability testing:
Properties
IUPAC Name |
2,2,2-trifluoroethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3N2/c3-2(4,5)1(6)7/h(H3,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITMACBPVVUGOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380286 | |
Record name | Trifluoroacetamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-37-0 | |
Record name | Trifluoroacetamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroacetamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.